Product packaging for ethyl 3-amino-1H-pyrazole-4-carboxylate(Cat. No.:CAS No. 1260243-04-6)

ethyl 3-amino-1H-pyrazole-4-carboxylate

Cat. No.: B164198
CAS No.: 1260243-04-6
M. Wt: 155.15 g/mol
InChI Key: YPXGHKWOJXQLQU-UHFFFAOYSA-N
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Description

Overview of Pyrazole (B372694) Heterocycles in Synthetic and Medicinal Chemistry

Pyrazoles are a prominent class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms (C₃H₄N₂). First described by Ludwig Knorr in 1883, pyrazoles are recognized as important scaffolds in organic and medicinal chemistry. ijtsrd.comnumberanalytics.com Their unique structure imparts distinct chemical and biological properties, making them a crucial pharmacophore in drug design and development. numberanalytics.com

The pyrazole nucleus is a component of numerous compounds with a wide spectrum of biological activities, including:

Anti-inflammatory mdpi.com

Anticancer mdpi.comresearchgate.net

Antimicrobial numberanalytics.com

Antiviral mdpi.com

Anticonvulsant ijtsrd.com

Analgesic mdpi.com

Antibacterial and antifungal mdpi.com

Many commercially available drugs feature the pyrazole scaffold, highlighting its therapeutic importance. mdpi.com Examples include the anti-inflammatory drug Celecoxib (B62257) and the anticancer agent Crizotinib. mdpi.com Beyond pharmaceuticals, pyrazole derivatives are also utilized in agrochemicals as pesticides and herbicides and in materials science for developing novel materials like luminescent compounds. numberanalytics.com The versatility of the pyrazole ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties for diverse applications. ijtsrd.com

Significance of the 5-Amino-1H-Pyrazole-4-Carboxylate Moiety as a Privileged Structure

The 5-amino-1H-pyrazole-4-carboxylate moiety is considered a "privileged structure" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile template for drug discovery. The 5-aminopyrazole system has a long history of application in the pharmaceutical and agrochemical industries. nih.govresearchgate.net

The significance of this moiety arises from its polyfunctional nature, possessing multiple reactive sites that can be used to synthesize a wide range of fused heterocyclic systems. mdpi.combeilstein-journals.org Specifically, the 5-aminopyrazole derivative is a key starting material for numerous bioactive compounds, including pyrazolopyridines, pyrazolopyrimidines, and pyrazolotriazines. mdpi.comnih.gov The amino group at the 5-position is crucial for these synthetic transformations.

Derivatives built upon this scaffold have shown potent biological activities. For instance, compounds containing the 5-aminopyrazole core have been investigated as kinase inhibitors (specifically p38MAPK and Bruton's tyrosine kinase), anticancer agents, and antibacterial agents. mdpi.com The adaptability of this structure allows for the creation of large libraries of compounds for screening against various diseases. researchgate.net

Biological Target/Application Significance of 5-Aminopyrazole Moiety Reference
Kinase Inhibition (p38MAPK, BTK)Serves as a core scaffold for designing potent and selective inhibitors. mdpi.com
Anticancer AgentsActs as a foundational structure for developing novel anticancer drugs. mdpi.com
Antibacterial AgentsProvides a template for creating broad-spectrum antibacterial compounds. nih.govresearchgate.net
Fused HeterocyclesFunctions as a key precursor for pyrazolo[3,4-d]pyrimidines and other fused systems. mdpi.combeilstein-journals.org

Historical Context of 5-Aminopyrazole Synthesis and Reactivity

The chemistry of 5-aminopyrazoles has been extensively studied for over a century. nih.govresearchgate.net The development of synthetic routes to these compounds has been driven by their significant biological and medicinal properties. nih.govbeilstein-journals.org

Historically, the most common and enduring methods for synthesizing the 5-aminopyrazole ring involve the condensation of a hydrazine (B178648) derivative with a molecule containing a β-ketonitrile or a malononitrile (B47326) derivative. nih.govbeilstein-journals.org These reactions are highly effective for constructing the core pyrazole structure.

Key synthetic strategies include:

Reaction of β-ketonitriles with hydrazines: This is a foundational method for producing a variety of substituted 5-aminopyrazoles. beilstein-journals.org

Reaction of alkylidenemalononitriles with hydrazines: This approach offers another versatile route to the 5-aminopyrazole scaffold. nih.govresearchgate.net

Cyclization of hydrazones: Certain synthetic pathways involve the formation of a hydrazone intermediate, which then undergoes cyclization to yield the desired 5-aminopyrazole. nih.gov

The reactivity of 5-aminopyrazoles is characterized by the nucleophilic nature of the amino group and the pyrazole ring itself. The amino group can readily react with various electrophiles, making it a key handle for further functionalization. This reactivity has been extensively exploited to create fused heterocyclic systems, where the 5-aminopyrazole acts as a binucleophile, reacting with dielectrophiles to form new rings. researchgate.net

Emerging Research Trajectories for Ethyl 5-Amino-1H-Pyrazole-4-Carboxylate Derivatives

Current research continues to leverage the synthetic versatility of ethyl 5-amino-1H-pyrazole-4-carboxylate for creating novel molecules with enhanced biological activity. A primary focus is the synthesis of fused pyrazole derivatives, which often exhibit improved pharmacological profiles compared to their unfused counterparts. beilstein-journals.org

Recent research has highlighted several key areas:

Synthesis of Pyrazolo[3,4-d]pyrimidines: Ethyl 5-amino-1H-pyrazole-4-carboxylate can be hydrolyzed to its corresponding carboxylic acid, which then serves as a precursor to pyrazolo[3,4-d]pyrimidine derivatives. mdpi.com These compounds are structurally similar to purines found in DNA and RNA and have shown potential as anticancer agents. beilstein-journals.org

Development of Imidazo[1,2-b]pyrazole Derivatives: Through multi-component reactions involving aldehydes and isocyanides, the 5-amino-1H-pyrazole-4-carboxylate core can be used to construct imidazo[1,2-b]pyrazoles. nih.gov These derivatives have been explored for their potential as anti-diabetic agents by inhibiting the α-glucosidase enzyme. nih.gov

Creation of Pyrazolo[1,5-a] ijtsrd.commdpi.commdpi.comtriazines: By reacting the 5-aminopyrazole with isocyanates and subsequently with benzoyl chlorides, researchers have synthesized novel pyrazolo[1,5-a] ijtsrd.commdpi.commdpi.comtriazine derivatives. mdpi.com

These emerging trajectories demonstrate that ethyl 5-amino-1H-pyrazole-4-carboxylate remains a critical starting material in the quest for new therapeutic agents and functional materials. The ability to use this single, relatively simple molecule to generate a vast array of complex, biologically active structures underscores its enduring importance in chemical research. mdpi.comnih.gov

Emerging Derivative Class Synthetic Precursor Potential Application Reference
Pyrazolo[3,4-d]pyrimidines5-aminopyrazole-4-carboxylic acid (from hydrolysis)Anticancer mdpi.com
Imidazo[1,2-b]pyrazolesEthyl 5-amino-1H-pyrazole-4-carboxylateAnti-diabetic (α-glucosidase inhibition) nih.gov
Pyrazolo[1,5-a] ijtsrd.commdpi.commdpi.comtriazines5-aminopyrazole derivativeTherapeutic Agents mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3O2 B164198 ethyl 3-amino-1H-pyrazole-4-carboxylate CAS No. 1260243-04-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-amino-1H-pyrazole-4-carboxylate
Source PubChem
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InChI

InChI=1S/C6H9N3O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YPXGHKWOJXQLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10990206
Record name Ethyl 3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate
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Molecular Weight

155.15 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6994-25-8, 1260243-04-6
Record name Ethyl 3-amino-1H-pyrazole-4-carboxylate
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Record name Ethyl 5-amino-1H-pyrazole-4-carboxylate
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Record name Ethyl 5-amino-1H-pyrazole-4-carboxylate
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Record name Ethyl 3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate
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Record name Ethyl 3-amino-1H-pyrazole-4-carboxylate
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Record name ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE
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Advanced Synthetic Methodologies for Ethyl 5 Amino 1h Pyrazole 4 Carboxylate and Its Analogues

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

Cyclocondensation reactions are a cornerstone in the synthesis of pyrazole (B372694) derivatives. These methods typically involve the reaction of a hydrazine derivative with a 1,3-dielectrophilic species, leading to the formation of the pyrazole ring.

Reaction of β-Ketonitriles with Hydrazines

One of the most versatile and widely employed methods for the synthesis of 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines. nih.govbeilstein-journals.org This reaction proceeds smoothly to yield the desired 5-aminopyrazole derivatives. The mechanism involves an initial nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the other nitrogen atom on the nitrile carbon, leading to the formation of the 5-aminopyrazole ring. nih.govbeilstein-journals.org

A variety of substituted hydrazines can be used in this reaction, allowing for the synthesis of a diverse range of N-substituted 5-aminopyrazoles. For instance, the reaction of β-ketonitriles with substituted hydrazines in the presence of triethylamine in refluxing ethanol has been utilized to prepare 5-aminopyrazoles with a sulfonamido group at the 3-position. nih.gov

Table 1: Examples of 5-Aminopyrazole Synthesis from β-Ketonitriles

β-Ketonitrile Derivative Hydrazine Derivative Product Reference
4-(1-cyano-2-oxoethyl)benzamide Hydrazine 5-Amino-4-(4-carbamoylphenyl)-1H-pyrazole nih.gov

Reaction of Malononitrile (B47326) and Its Derivatives with Hydrazines

The reaction of malononitrile and its derivatives with hydrazines provides another important route to 5-aminopyrazoles. beilstein-journals.org The course of the reaction can be influenced by the substituents on the malononitrile. For example, the reaction of substituted malononitriles with hydrazine hydrate leads to the formation of 3,5-diaminopyrazoles. beilstein-journals.org

In some cases, the reaction of malononitrile with substituted hydrazines can yield 1-substituted analogs of 5-amino-4-cyanopyrazole. beilstein-journals.org Furthermore, hydrazones generated from the diazotization of sulfonamides can undergo a coupling reaction with malononitrile, followed by cycloaddition with hydrazine hydrate, to produce corresponding pyrazole derivatives. beilstein-journals.org

Cyclization of Hydrazones in the Presence of Base

An interesting approach to tetrasubstituted 5-aminopyrazole derivatives involves the cyclization of hydrazones in the presence of a base. beilstein-journals.org This method utilizes hydrazones formed from the reaction of N,N-disubstituted hydrazines with ketones. The resulting hydrazones undergo base-catalyzed cyclization to yield the desired tetrasubstituted 5-aminopyrazoles. beilstein-journals.org This strategy allows for the introduction of a wide variety of substituents on the pyrazole ring, depending on the choice of the starting ketone and N,N-disubstituted hydrazine.

Condensation of Hydrazines with Ethyl (Ethoxymethylene)cyanoacetate

The condensation of hydrazines with ethyl (ethoxymethylene)cyanoacetate is a direct and efficient method for the synthesis of ethyl 5-amino-1H-pyrazole-4-carboxylate and its N-substituted derivatives. prepchem.com This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol. prepchem.com

For example, the synthesis of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate can be achieved by refluxing phenylhydrazine with ethyl (ethoxymethylene)cyanoacetate in ethanol. prepchem.com Similarly, the reaction of a 40% methyl hydrazine aqueous solution with ethoxy methylene ethyl cyanoacetate in toluene as a solvent has been reported for the synthesis of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. google.com This particular process is noted for its simplicity, shorter reaction times, and high product yield. google.com

Table 2: Synthesis of Ethyl 5-Amino-1H-Pyrazole-4-Carboxylate Derivatives

Hydrazine Derivative Reagent Product Reference
Phenylhydrazine Ethyl (ethoxymethylene)cyanoacetate Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate prepchem.com
40% Methyl hydrazine aqueous solution Ethoxy methylene ethyl cyanoacetate Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate google.com

Cyclocondensation of Hydrazine Derivatives with Acetylenic Ketones

The cyclocondensation reaction of hydrazine derivatives with acetylenic ketones has been a known method for pyrazole synthesis for over a century. nih.govmdpi.com This reaction, however, often leads to the formation of a mixture of two regioisomers. mdpi.com The reaction involves the nucleophilic attack of the hydrazine on the triple bond of the acetylenic ketone, followed by cyclization to form the pyrazole ring. The regioselectivity of the reaction can be influenced by the substituents on both the hydrazine and the acetylenic ketone.

One-Pot and Multicomponent Reactions (MCRs) for Enhanced Synthetic Efficiency

One-pot and multicomponent reactions (MCRs) have emerged as powerful strategies for the synthesis of complex molecules from simple starting materials in a single synthetic operation. core.ac.uknih.gov These reactions offer several advantages, including increased efficiency, reduced waste, and simplified purification procedures. nih.gov

A notable example is the three-component synthesis of 5-aminopyrazole-4-carbonitrile derivatives. This can be achieved through the reaction of an aldehyde, malononitrile, and a hydrazine derivative. researchgate.netnih.gov For instance, a DABCO-catalyzed reaction involving the condensation of malononitrile, benzaldehyde, and phenylhydrazine in an aqueous medium provides a green and efficient route to these compounds. researchgate.net The mechanism involves a Knoevenagel condensation followed by amination and subsequent intramolecular cyclization. researchgate.net

Microwave-assisted one-pot, three-component reactions have also been developed for the synthesis of pyrazolo[1,5-a] nih.govmdpi.comcore.ac.uktriazine-8-carboxylates from 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and cyanamide. core.ac.uk This catalyst-free method is scalable and provides good yields and high purity of the products. core.ac.uk Such MCRs highlight the potential for the rapid and efficient construction of complex heterocyclic systems based on the 5-aminopyrazole scaffold.

Table 3: Multicomponent Reactions for Pyrazole Synthesis

Reactants Catalyst/Conditions Product Type Reference
Aldehyde, Malononitrile, Phenylhydrazine DABCO, Aqueous media 5-Aminopyrazole-4-carbonitrile researchgate.net
5-Aminopyrazole-4-carboxylate, Trimethyl orthoformate, Cyanamide Microwave irradiation 4-Aminopyrazolo[1,5-a] nih.govmdpi.comcore.ac.uktriazine-8-carboxylate core.ac.uk

Three-Component Tandem Reactions in Green Media

The principles of green chemistry have spurred the development of one-pot, multi-component reactions (MCRs) in environmentally benign solvents. These reactions offer significant advantages, including reduced waste, energy efficiency, and operational simplicity. For the synthesis of 5-aminopyrazole derivatives, three-component tandem reactions have been particularly effective.

A prominent green approach involves the reaction of aldehydes, malononitrile, and a hydrazine derivative in an eco-friendly solvent system. For instance, a novel nano catalyst, LDH@PTRMS@DCMBA@CuI, has demonstrated high activity and selectivity in a one-pot synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives. This reaction proceeds efficiently in a water/ethanol mixture at a mild temperature of 55 °C, achieving excellent yields (85–93%) in short reaction times (15–27 minutes). The catalyst's reusability for several cycles further enhances the green credentials of this method. Another strategy employs a magnetically separable nano-catalyst (Fe3O4@SiO2@Tannic acid) in three-component mechanochemical reactions, which proceed rapidly and in high yields, adhering to green chemistry principles by minimizing solvent use.

Microwave-assisted synthesis represents another facet of green chemistry. The three-component reaction of ethyl 5-amino-3-(phenylamino)pyrazole-4-carboxylate, trimethyl orthoformate, and cyanamide under microwave irradiation has been shown to produce the desired pyrazolo[1,5-a] rsc.orgmdpi.comnih.govtriazine derivative in good yield (79%) without the need for a catalyst and with simple filtration-based purification. The use of aqueous ethanol as a solvent in tandem Michael addition reactions for synthesizing (E)-5-amino-3-styryl-1H-pyrazole-4-carbonitrile derivatives further showcases the utility of green media, yielding products in 79–89% within 30 minutes. rsc.org

Table 1: Examples of Three-Component Reactions in Green Media for 5-Aminopyrazole Analogue Synthesis
ReactantsCatalyst/ConditionsSolventYieldReference
Benzaldehydes, Malononitrile, PhenylhydrazineLDH@PTRMS@DCMBA@CuI, 55 °CH₂O/EtOH85-93% researchgate.net
Azo-linked aldehydes, Malononitrile, PhenylhydrazineFe₃O₄@SiO₂@Tannic acid, MechanochemicalSolvent-freeHigh mdpi.com
Cinnamaldehyde, Hydrazine, MalononitrileAlCl₃, Tandem Michael AdditionAqueous Ethanol (1:1)79-89% rsc.org
Ethyl 5-amino-3-(phenylamino)pyrazole-4-carboxylate, Trimethyl orthoformate, CyanamideMicrowave Irradiation, 150 °CToluene79% organic-chemistry.org

Visible-Light-Promoted Cascade Reactions

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of complex molecules under exceptionally mild conditions. This strategy has been successfully applied to the synthesis of various pyrazole derivatives. Although a direct visible-light-promoted cascade for ethyl 5-amino-1H-pyrazole-4-carboxylate is not extensively documented, related syntheses highlight the potential of this methodology.

One innovative approach involves an organo-photocatalyzed decarboxylative intramolecular cyclization of readily available 1,2-diaza-1,3-dienes and α-ketoacids to produce tetra-substituted pyrazoles. rsc.org This metal-free and oxidant-free method proceeds under visible light irradiation with short reaction times and provides ester-containing pyrazole derivatives in good yields (71% to 75%). rsc.org

Another strategy utilizes visible light photoredox catalysis for the tandem reaction of hydrazones and α-bromo ketones, affording 1,3,5-trisubstituted pyrazoles in good to excellent yields. This reaction proceeds via a radical addition followed by intramolecular cyclization. Furthermore, a visible-light-promoted cascade of Glaser coupling/annulation has been developed for the one-pot synthesis of polysubstituted pyrazoles from alkynes and hydrazine derivatives, using O₂ as a green oxidant. mdpi.com These examples demonstrate that visible-light-mediated reactions, often involving radical cascade pathways, are a promising avenue for the efficient and green construction of the pyrazole scaffold. mdpi.comorganic-chemistry.org

Regioselective Synthesis Strategies

The synthesis of unsymmetrically substituted pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines often yields a mixture of regioisomers, posing significant purification challenges. Consequently, developing strategies to control the regioselectivity of the pyrazole ring formation is of paramount importance.

Control of Regioselectivity in Pyrazole Ring Formation

The most versatile and common method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile or its enol ether/enamine equivalent with a hydrazine derivative. nih.gov The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl (or equivalent) carbon, followed by cyclization onto the nitrile carbon. When an unsymmetrical hydrazine (e.g., methylhydrazine) is used, the initial attack can occur from either nitrogen atom, leading to two possible regioisomers.

Control over regioselectivity can be achieved by modulating the reaction conditions. For example, in the reaction of ethyl 2-cyano-3-ethoxyacrylate with methylhydrazine, the choice of solvent and temperature can influence the product ratio. Similarly, the reaction of β-enamino diketones with phenylhydrazine can be directed towards one regioisomer by using a protic solvent, while an aprotic solvent favors the formation of the other isomer. beilstein-journals.org The pH of the reaction medium is also a critical factor; acidic conditions can favor the formation of one isomer, while basic conditions can completely reverse the regioselectivity. nih.gov For instance, the cyclization of a hydrazine with an enol precursor under acidic conditions yielded a 5-aminopyrazole as the major product, whereas cyclization with the corresponding methyl ether under basic conditions exclusively gave the isomeric 3-aminopyrazole. nih.gov

Influence of Substituents on Regiochemical Outcomes

The electronic and steric properties of substituents on both the hydrazine and the 1,3-dielectrophile precursor play a crucial role in directing the regiochemical outcome. In the reaction with substituted hydrazines, the more nucleophilic nitrogen atom typically initiates the attack. For instance, in methylhydrazine, the substituted nitrogen (N1) is generally more nucleophilic and will preferentially attack the more electrophilic carbonyl carbon.

The nature of the substituents on the β-carbon of the three-carbon synthon also exerts significant influence. Steric hindrance around one of the electrophilic centers can direct the initial attack of the hydrazine to the less hindered position. Furthermore, the electronic nature of the substituents can alter the electrophilicity of the carbonyl and nitrile carbons. Electron-withdrawing groups on the β-carbon can enhance the electrophilicity of the carbonyl group, influencing the initial condensation step. A stepwise synthesis approach, where the intermediate hydrazone is isolated before cyclization, can also be employed to ensure a specific regiochemical outcome. For example, the synthesis of ethyl 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carboxylate and its regioisomer ethyl 5-amino-1-methyl-3-(phenylamino)-1H-pyrazole-4-carboxylate was achieved through a stepwise route involving an N,S-thioketal intermediate, which allowed for unambiguous control of the final pyrazole structure.

Derivatization and Functionalization Approaches

Ethyl 5-amino-1H-pyrazole-4-carboxylate is a versatile scaffold for further chemical modification. The amino group at the C5 position and the nitrogen atoms within the ring are key sites for derivatization, enabling the construction of complex fused heterocyclic systems with significant biological and pharmacological relevance.

Synthesis of 5-Amino-N-Substituted Pyrazoles as Building Blocks

5-Aminopyrazoles are polyfunctional compounds with three primary nucleophilic sites: the 5-NH₂ group, the 1-NH group, and the C4-carbon, with a general reactivity order of 5-NH₂ > 1-NH > 4-CH. rsc.orgmdpi.com This inherent reactivity makes them ideal building blocks for the synthesis of fused pyrazoloazines, such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[1,5-a]-1,3,5-triazines. rsc.orgmdpi.com

The condensation of 5-aminopyrazoles with various 1,3-dielectrophiles is a widely used strategy. For example, reacting 5-aminopyrazoles with β-ketonitriles and aldehydes in the presence of triethylamine can lead to the formation of pyrazolo[3,4-b]pyridines. mdpi.com Similarly, reaction with 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones under microwave conditions yields pyrazolo[1,5-a]pyrimidine derivatives. beilstein-journals.org The outcome of these cyclocondensation reactions can be influenced by the substitution pattern on the starting 5-aminopyrazole. For instance, the reaction of 1-NH-5-aminopyrazole with an enaminone can lead to a pyrazolo[1,5-a]pyrimidine, whereas a 1-substituted-5-aminopyrazole under similar conditions yields the isomeric pyrazolo[3,4-b]pyridine. beilstein-journals.org

Table 2: Fused Heterocyclic Systems Derived from 5-Aminopyrazole Building Blocks
5-Aminopyrazole DerivativeReactant(s)Fused Heterocycle ProductReference
1-Phenyl-5-aminopyrazoleEthyl 2,4-dioxo-4-phenylbutanoatePyrazolo[3,4-b]pyridine mdpi.com
5-Aminopyrazole4-Alkoxy-1,1,1-trifluoro-3-alken-2-onesPyrazolo[1,5-a]pyrimidine beilstein-journals.org
1-NH-5-aminopyrazoleEnaminonePyrazolo[1,5-a]pyrimidine beilstein-journals.org
5-Aminopyrazole-4-carbonitrilesDiazotization (NaNO₂/HCl)Pyrazolo[3,4-d] rsc.orgmdpi.comorganic-chemistry.orgtriazin-4-one organic-chemistry.org

These examples underscore the immense synthetic utility of 5-aminopyrazoles as precursors for creating a diverse library of fused heterocyclic compounds, driven by the strategic functionalization of the amino group and ring nitrogens.

Preparation of Pyrazolo[1,5-a]pyrimidine Derivatives

The synthesis of pyrazolo[1,5-a]pyrimidines, which are recognized as purine bioisosteres, is a significant area of research. These compounds are often prepared through the cyclocondensation reaction of 5-aminopyrazole derivatives with suitable 1,3-dielectrophiles, such as β-dicarbonyl compounds.

One effective approach involves the reaction of ethyl 5-amino-3-arylamino-1H-pyrazole-4-carboxylate with various β-dicarbonyl compounds like pentane-2,4-dione and ethyl acetoacetate. nih.gov This method produces the corresponding pyrazolo[1,5-a]pyrimidine derivatives in high yields, typically ranging from 87% to 95%. nih.gov The reaction's regioselectivity is a key aspect, with the exocyclic primary amino group of the pyrazole exhibiting higher nucleophilicity than the endocyclic amino group, thus directing the cyclization pathway. researchgate.net

Microwave-assisted synthesis has also been employed as an efficient, solvent-free method to regioselectively produce functionalized pyrazolo[1,5-a]pyrimidines. nih.gov For instance, the cyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles under microwave irradiation yields 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. nih.gov

The table below summarizes representative examples of pyrazolo[1,5-a]pyrimidine synthesis from 5-aminopyrazole precursors.

5-Aminopyrazole Precursorβ-Dicarbonyl Compound/DielectrophileResulting DerivativeYield (%)
Ethyl 5-amino-3-arylamino-1H-pyrazole-4-carboxylatePentane-2,4-dionePyrazolo[1,5-a]pyrimidine87-95
Ethyl 5-amino-3-arylamino-1H-pyrazole-4-carboxylateEthyl acetoacetatePyrazolo[1,5-a]pyrimidine87-95
5-Amino-1H-pyrazoles3-Oxo-2-(2-arylhydrazinylidene) butanenitriles6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amineN/A
5-Amino-3-cyanomethyl-1H-pyrazole-4-carbonitrileEnamine of acetylacetonePyrazolo[1,5-a]pyrimidine-3-carbonitrileN/A

Formation of Pyrazolo[3,4-d]pyrimidine Systems

Pyrazolo[3,4-d]pyrimidines are another class of fused heterocycles that are structurally analogous to purines and exhibit a broad spectrum of pharmacological activities. researchgate.net The synthesis of this scaffold often begins with ethyl 5-amino-1H-pyrazole-4-carboxylate or its analogues, which undergo cyclization with a one-carbon synthon.

A common synthetic route involves the cyclization of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with formamide at high temperatures (e.g., 190°C) to yield a pyrazolo[3,4-d]pyrimidinone intermediate. tandfonline.comnih.gov This intermediate can be further functionalized. For example, chlorination using phosphorus oxychloride (POCl₃) produces 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, a key building block for further derivatization. tandfonline.comnih.gov This chlorinated derivative can then react with various nucleophiles, such as 4-aminobenzoic acid, to introduce diverse substituents. tandfonline.comnih.gov

Another method involves the cyclization of an ortho-amino ester of a pyrazole with various nitriles, which can be performed under conventional heating or using microwave-assisted techniques to produce pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. nih.gov The reaction of ethyl 5-aminopyrazole-4-carboxylate can also lead to pyrazolo[3,4-d] nih.govnih.govoxazin-4(1H)-one derivatives after hydrolysis and subsequent refluxing in acetic anhydride. nih.gov

Starting MaterialReagent(s)Intermediate/Final Product
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate1. Formamide (HCONH₂)1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one2. Phosphorus oxychloride (POCl₃)4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine3. 4-Aminobenzoic acid4-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid
Ethyl 5-aminopyrazole-4-carboxylate1. Basic hydrolysis 2. Acetic anhydridePyrazolo[3,4-d] nih.govnih.govoxazin-4(1H)-one derivative

Synthesis of Ethyl 5-Amino-3-Methylthio-1H-Pyrazole-4-Carboxylates

The introduction of a methylthio group at the C3 position of the pyrazole ring leads to the formation of ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylates. These compounds have been synthesized and investigated for their pharmacological properties. core.ac.ukresearchgate.netdoaj.org A key synthetic strategy for preparing these derivatives involves the condensation of various hydrazides with a ketene dithioacetal. core.ac.ukresearchgate.netdoaj.org This reaction provides a direct route to the desired 3-methylthio-substituted pyrazole core. The resulting series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates have been characterized and evaluated for various biological activities. core.ac.ukresearchgate.net

Synthesis of Pyrazole Azo Dyes Utilizing Ethyl 5-Amino-3-Methyl-1H-Pyrazole-4-Carboxylate as a Diazotization Component

Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate serves as an excellent diazotization component for the synthesis of novel pyrazole azo dyes. nih.gov The synthesis involves a two-step process: diazotization followed by a coupling reaction.

First, the primary amino group of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate is converted into a diazonium salt. This is typically achieved by treating the pyrazole with a mixture of concentrated hydrochloric acid and an aqueous solution of sodium nitrite (NaNO₂) at low temperatures (0–5°C). nih.gov The resulting 4-(ethoxycarbonyl)-3-methyl-1H-pyrazole-5-diazonium chloride is then immediately used in the subsequent coupling step. nih.gov

In the second step, the diazonium salt is reacted with various coupling components that possess active methylene groups. This coupling reaction, usually carried out in an aqueous-alcoholic solution, yields a series of new pyrazole azo dyes. nih.gov These dyes have been characterized using various spectroscopic and spectrometric analyses and have been investigated for their potential use as colorants. nih.gov

Diazotization ComponentCoupling Component (Active Methylene Derivative)Resulting Product
Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylateVarious active methylene derivativesPyrazole Azo Dyes

Synthesis of N-Acetylated Derivatives of Ethyl 3-Amino-1H-Pyrazole-4-Carboxylate

The acetylation of aminopyrazoles can yield mono-, di-, or tri-acetylated products depending on the reaction conditions. The reaction of this compound with acetic anhydride has been studied to produce various N-acetylated derivatives. nih.gov

The reaction's outcome is highly dependent on the solvent polarity, temperature, and the molar ratio of the reactants. nih.gov When using equimolar amounts of acetic anhydride at room temperature, monoacetylation primarily occurs on the nitrogen atoms within the pyrazole ring. nih.gov The use of a catalytic base like 4-dimethylaminopyridine (DMAP) can influence the product ratio. nih.gov Increasing the amount of acetic anhydride and elevating the temperature to reflux can lead to the formation of di- and tri-acetylated derivatives. nih.gov The structures of these acetylated products have been confirmed through extensive spectroscopic analysis. nih.gov

ReactantReagentConditionsMajor Product(s)
This compoundAcetic anhydride (1-1.5 mol eq.)Room TemperatureMonoacetylated ring N-derivatives
This compoundAcetic anhydride, DMAP (cat.)Room TemperatureMonoacetylated ring N-derivatives (high selectivity)
This compoundAcetic anhydride (8 mol eq.)RefluxDi- and Tri-acetylated derivatives

Catalytic Approaches in Pyrazole Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective pathways to complex molecules. The synthesis of pyrazoles and their derivatives has benefited significantly from the development of various catalytic systems.

Transition-Metal Catalysis

Transition-metal catalysis has emerged as a powerful tool for the synthesis and functionalization of pyrazole scaffolds. Various metals have been utilized to promote key bond-forming reactions.

Copper Catalysis: Copper triflate (Cu(OTf)₂) has been used as a catalyst in the condensation reaction between a chalcone and a substituted hydrazine to prepare 1,3,5-trisubstituted pyrazoles. nih.gov This method provides excellent yields of the desired pyrazole derivative.

Zinc Catalysis: Nano-ZnO has proven to be an efficient catalyst for the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol from the condensation of ethyl acetoacetate and phenylhydrazine, achieving a 95% yield. nih.gov

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are instrumental in modifying pyrazole skeletons. researchgate.net These reactions allow for the introduction of various aryl groups onto the pyrazole ring, enabling the synthesis of complex molecules like lamellarin O analogues. This approach involves the N-alkylation and bromination of a pyrazole carboxylate, followed by a Pd-catalyzed Suzuki cross-coupling to build the final di-aryl substituted product. researchgate.net

These catalytic methods highlight the advances in synthesizing and diversifying the pyrazole core structure, providing access to a wide range of potentially bioactive compounds.

Silver-Catalyzed Reactions

Silver-catalyzed reactions have emerged as a significant and versatile tool in heterocyclic chemistry for the synthesis of pyrazole derivatives. These methodologies often provide advantages in terms of mild reaction conditions, high regioselectivity, and tolerance to a variety of functional groups. The utility of silver catalysts, typically silver(I) salts like silver triflate (AgOTf) or silver hexafluoroantimonate (AgSbF₆), lies in their ability to act as potent π-acid catalysts, activating alkynes and allenes for nucleophilic attack, or to facilitate cyclization and cycloaddition reactions.

One prominent strategy involves the silver-catalyzed reaction of N'-benzylidene tolylsulfonohydrazides with β-ketoesters, such as ethyl 4,4,4-trifluoro-3-oxobutanoate. researchgate.netmdpi.com This process proceeds through a sequence of nucleophilic addition, intramolecular cyclization, elimination, and a researchgate.netmdpi.com-H shift to yield highly functionalized pyrazoles. researchgate.netmdpi.com The reaction is compatible with a diverse range of functional groups, affording the trifluoromethylated pyrazole products in moderate to excellent yields. researchgate.netmdpi.com Optimization studies have shown that increasing the reaction temperature can improve product yields. mdpi.com

Another efficient method is the silver-catalyzed heterocyclization of trifluoromethylated ynones with aryl or alkyl hydrazines. mdpi.com Using AgOTf as the catalyst, this reaction proceeds rapidly at room temperature to provide a highly regioselective synthesis of various 3-CF₃-pyrazoles with excellent isolated yields, often up to 99%. mdpi.com

Silver(I) catalysts are also effective in the facile formation of pyrazoles from propargyl N-sulfonylhydrazones. acs.org This methodology allows for the efficient and regioselective synthesis of 1,3-disubstituted and 1,3,5-trisubstituted pyrazoles under mild conditions, typically at room temperature. acs.org A key feature of this reaction is the observed migration of the sulfonyl group. acs.org The process demonstrates good functional group compatibility, with aryl hydrazones containing bromo, fluoro, and methoxy groups, as well as alkenyl and styrenyl hydrazones, serving as suitable substrates. acs.org

Furthermore, silver-mediated [3+2] cycloaddition reactions represent a powerful approach for constructing the pyrazole core. nih.govnih.gov A notable example is the reaction between alkynes and N-isocyanoiminotriphenylphosphorane. nih.govnih.gov In this process, a silver acetylide intermediate is generated from the alkyne, which then undergoes a [3+2] cycloaddition with the isocyanide precursor, activated by a co-catalyst like Mo(CO)₆, to form the pyrazole ring. nih.gov This method has a broad substrate scope and demonstrates excellent functional group tolerance under mild conditions. nih.gov

The following tables summarize key research findings in silver-catalyzed pyrazole synthesis.

Table 1: Silver-Catalyzed Synthesis of 5-Aryl-3-Trifluoromethyl Pyrazoles

Substrate 1Substrate 2CatalystConditionsProduct TypeYieldReference
N'-Benzylidene tolylsulfonohydrazidesEthyl 4,4,4-trifluoro-3-oxobutanoateSilver Catalyst60 °C5-Aryl-3-trifluoromethyl pyrazolesModerate to Excellent researchgate.netmdpi.com

Table 2: Silver-Catalyzed Synthesis of 3-CF₃-Pyrazoles from Ynones

Substrate 1Substrate 2CatalystConditionsProduct TypeYieldReference
Trifluoromethylated ynonesAryl (or alkyl) hydrazinesAgOTf (1 mol%)Room Temperature, 1 h3-CF₃-pyrazolesUp to 99% mdpi.com

Table 3: Silver(I)-Catalyzed Synthesis of Substituted Pyrazoles from Propargyl N-Sulfonylhydrazones

SubstrateCatalystConditionsProduct TypeYieldReference
Propargyl N-sulfonylhydrazonesAgSbF₆ (10 mol%)Room Temperature, 3-5 h1,3,5-Trisubstituted pyrazolesHigh acs.org

Table 4: Silver-Mediated [3+2] Cycloaddition for Pyrazole Synthesis

Substrate 1Substrate 2Catalyst SystemConditionsProduct TypeYieldReference
AlkynesN-IsocyanoiminotriphenylphosphoraneSilver salt / Mo(CO)₆MildMonosubstituted pyrazolesGood nih.govnih.gov

Spectroscopic and Crystallographic Characterization of Ethyl 5 Amino 1h Pyrazole 4 Carboxylate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of 1H and 13C NMR spectra, as well as multidimensional NMR experiments, a detailed picture of the molecular framework and connectivity can be established.

1H NMR Spectral Analysis for Structural Elucidation

Proton NMR (1H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For ethyl 5-amino-1H-pyrazole-4-carboxylate and its derivatives, the 1H NMR spectrum typically reveals characteristic signals for the ethyl group, the amino protons, and the protons on the pyrazole (B372694) and any substituent rings.

For instance, in the derivative ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, the ethyl group protons appear as a triplet around δ 1.29 ppm (for the -CH3) and a quartet at δ 4.18 ppm (for the -O-CH2-). nih.govresearchgate.net The amino group (-NH2) protons often present as a singlet, seen at δ 4.22 ppm in this derivative. nih.govresearchgate.net The pyrazole ring proton gives a characteristic singlet at δ 7.90 ppm, while the protons of the 4-methylphenyl group appear as doublets at δ 7.46 and δ 7.84 ppm. nih.govresearchgate.net The broadness and downfield shift of certain peaks can sometimes imply involvement in hydrogen bonding. nih.govresearchgate.net

Similarly, for ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a triplet at δ 1.26 ppm and a quartet at δ 4.22 ppm confirm the ethyl ester group. researchgate.net The phenyl protons are observed in the δ 7.49–7.57 ppm region, and a downfield singlet at δ 7.99 ppm is assigned to the pyrazole proton. researchgate.net

CompoundProtonChemical Shift (δ, ppm)MultiplicityJ (Hz)
Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate nih.govresearchgate.netO–CH2–CH3 1.29t7.2
CH3 (tosyl)2.34s
O–CH2 -CH34.18q2.7
NH2 4.22s
Ph–H (m)7.46d8.1
Ph–H (o)7.84d8.1
Pyrazole-H 7.90s
Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate researchgate.netO–CH2–CH3 1.26t
CH3 (pyrazole)2.49s
O–CH2 -CH34.22q
Ph–H 7.49-7.57m
Pyrazole-H 7.99s

13C NMR Spectral Analysis for Carbon Framework Determination

Carbon-13 NMR (13C NMR) spectroscopy maps the carbon backbone of a molecule. For pyrazole derivatives, the chemical shifts of the carbon atoms in the pyrazole ring are particularly informative. In 4,5-dihydro-1H-pyrazole derivatives, typical chemical shifts are observed around δ 157.0 (C-3), δ 46.4 (C-4), and δ 88.4 (C-5). nih.govresearchgate.net The consistency of the C-5 chemical shift across a series of compounds indicates a similar inductive effect from the amino group at that position. nih.govresearchgate.net The structures of various synthesized pyrazole and pyrano[2,3-c] pyrazole derivatives have been confirmed using 13C NMR spectroscopy. researchgate.net

Compound/SeriesCarbon AtomAverage Chemical Shift (δ, ppm)
4,5-dihydro-1H-pyrazole derivatives nih.govresearchgate.netC-3157.0
C-446.4
C-588.4
5-amino-3-(aryl)-1-phenyl-1H-pyrazole-4-carbonitrile derivatives rsc.orgC (various)112-159

2D NMR Techniques (HMBC, HSQC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and determining the connectivity between atoms.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded 1H and 13C atoms, confirming which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular structure, especially around quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space correlations between protons that are close to each other, providing insights into the stereochemistry and conformation of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For ethyl 5-amino-1H-pyrazole-4-carboxylate and its derivatives, the IR spectrum provides clear evidence for key functional groups.

The presence of an amino group (-NH2) is typically indicated by stretching vibrations in the range of 3300-3500 cm-1. The carbonyl group (C=O) of the ethyl ester shows a strong absorption band around 1680-1740 cm-1. The C=N bond within the pyrazole ring can be observed around 1615 cm-1. nih.govresearchgate.net

CompoundFunctional GroupWavenumber (cm-1)
Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate nih.govresearchgate.netN-H3480
C=O1693
C=N1615
5-Amino-3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile nih.govN-H3292
O-H3064
C≡N2390
N=N1602
C-O1255
C-Cl1002

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, GC/MS analysis showed a molecular ion peak corresponding to its mass, along with several fragment ions. nih.govresearchgate.net The fragmentation pattern helps to confirm the different parts of the molecular structure. High-Resolution Mass Spectrometry (HRMS) is often used to determine the exact molecular formula of a compound by providing highly accurate mass measurements. rsc.org

CompoundTechniquem/z (Relative Intensity %)
Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate nih.govresearchgate.netGC/MS309 (8.37), 245 (6.07), 199 (5.90), 155 (12.81), 91 (33.88), 63 (91.51), 44 (100)
Ethyl 5-amino-1-methylpyrazole-4-carboxylate nist.govMSMolecular Weight: 169.1811
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate nih.govMSMolecular Weight: 231.25

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π–π stacking.

The crystal structure of several derivatives of ethyl 5-amino-1H-pyrazole-4-carboxylate has been determined by SCXRD. For example, ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate crystallizes in the monoclinic P21/n space group. nih.govresearchgate.net Its structure reveals that the benzene and pyrazole rings are inclined to each other at a dihedral angle of 77.48°. nih.govresearchgate.net The analysis also details a network of intermolecular hydrogen bonds and π–π interactions that link the molecules into layers. nih.govresearchgate.net

Another derivative, ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate, crystallizes in the triclinic system, with its crystal packing stabilized by intermolecular N—H⋯O hydrogen bonds that form infinite one-dimensional chains. nih.gov The structure of ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate shows inversion dimers linked by N—H⋯N hydrogen bonds. iucr.org These detailed structural insights are crucial for understanding the solid-state properties of these compounds.

CompoundCrystal SystemSpace GroupKey Parameters & Features
Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate nih.govresearchgate.netMonoclinicP21/na = 6.27869 Å, b = 15.43607 Å, c = 15.27141 Å, β = 96.2633°; Dihedral angle = 77.48°; Intermolecular H-bonds and π–π interactions present.
Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate nih.govTriclinicP-1a = 7.0012 Å, b = 7.5870 Å, c = 10.1055 Å, α = 81.038°, β = 72.173°, γ = 65.643°; Packing stabilized by N—H⋯O hydrogen bonds forming 1D chains.
Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate iucr.orgTriclinicP-1a = 5.3618 Å, b = 8.6168 Å, c = 13.1585 Å, α = 77.734°, β = 82.928°, γ = 86.722°; Intramolecular H-bonds; Inversion dimers linked by N—H⋯N bonds.
Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate researchgate.netN/AN/APyrazole ring twisted 53.58° relative to phenyl ring; Stabilized by intramolecular N—H···O hydrogen bond.

Analysis of Bond Lengths and Angles

The molecular geometry of pyrazole derivatives, defined by their bond lengths and angles, is a critical aspect of their structural characterization. In the crystal structure of ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate, the bond lengths and angles have been reported to be within the normal expected ranges. nih.gov Similarly, for ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, the geometric parameters are consistent with standard values. researchgate.net Detailed analysis of these structures confirms the hybridization states of the constituent atoms and reveals the electronic distribution within the pyrazole ring and its substituents.

Investigation of Molecular Conformation and Torsion Angles

Conversely, the pyrazole ring system in ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate is essentially planar. nih.gov The pyrazole ring (C4/C5/C5/N2/N3) and its directly bonded atoms (N1, S1, C3, O1, C2, and C1) are coplanar, with the maximum deviation from the mean plane being a slight 0.053 (2) Å for the C3 atom. nih.gov This planarity facilitates extensive electron delocalization across the heterocyclic system.

Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The way molecules arrange themselves in a crystal is dictated by a network of intermolecular interactions. Hydrogen bonding and π-π stacking are particularly important in defining the supramolecular architecture of pyrazole derivatives.

In the crystal structure of ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, the amino group plays a central role in the hydrogen-bonding network. Its two hydrogen atoms are involved in bifurcated hydrogen bonds, forming both an intramolecular N—H⋯O bond and an intermolecular N—H⋯O(N) bond. researchgate.netnih.gov These intermolecular hydrogen bonds link molecules into chains. nih.gov These chains are further organized into layers by π–π stacking interactions between the benzene and pyrazole rings of adjacent molecules, characterized by a short centroid-to-centroid distance of 3.680 (3) Å. researchgate.netnih.gov

For ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate, the crystal packing is primarily stabilized by intermolecular N—H⋯O hydrogen bonds. nih.gov These interactions connect the molecules into infinite one-dimensional chains that propagate along the a-axis of the crystal lattice. nih.gov

Table 1: Hydrogen-Bond Geometry (Å, °) for Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate
D—H⋯AD—HH⋯AD⋯AD—H⋯A
N1—H1D⋯O2i0.862.162.914 (3)146
N2—H2C⋯O2i0.862.343.019 (3)137

Crystallographic Data and Refinement Procedures

The precise determination of molecular structure from single-crystal X-ray diffraction data relies on the quality of the data collection and the subsequent refinement process. The crystallographic data and refinement statistics for two derivatives are summarized below, providing a snapshot of the experimental conditions and the reliability of the determined structures.

For ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, the structure was solved in the monoclinic space group P2/n. researchgate.net The refinement of the structural model converged with a final R-factor of 0.027. nih.gov In the case of ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate, the compound crystallizes in the triclinic system, and the refinement resulted in a final R-factor of 0.044. nih.gov

Table 2: Crystal Data and Structure Refinement Details
ParameterEthyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate researchgate.netnih.govEthyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate nih.gov
Chemical formulaC₁₃H₁₅N₃O₄SC₇H₁₁N₃O₂S
Molar mass (g/mol)309.34201.25
Crystal systemMonoclinicTriclinic
Space groupP2/nP-1
a (Å)6.27869 (7)7.0012 (7)
b (Å)15.43607 (12)7.5870 (8)
c (Å)15.27141 (13)10.1055 (10)
α (°)9081.038 (2)
β (°)96.2633 (9)72.173 (2)
γ (°)9065.643 (1)
Volume (ų)1471.24 (2)465.26 (8)
Z42
Temperature (K)100273 (2)
RadiationCu Kα (λ = 1.54184 Å)Mo Kα (λ = 0.71073 Å)
Reflections collected510792317
Independent reflections30431624
R[F² > 2σ(F²)]0.0270.044
wR(F²)0.0740.127
Goodness-of-fit (S)1.051.08

Computational Chemistry and Molecular Modeling of Ethyl 5 Amino 1h Pyrazole 4 Carboxylate Systems

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to understand the electronic structure and intrinsic properties of molecules.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and reactivity of molecules like ethyl 5-amino-1H-pyrazole-4-carboxylate. DFT studies on pyrazole (B372694) derivatives have been used to determine optimized molecular geometries, which can be compared with experimental data from X-ray crystallography to validate the computational approach.

A key aspect of these studies is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and electronic properties. A smaller gap generally implies higher reactivity. For pyrazole derivatives, DFT calculations provide insights into how different substituents on the pyrazole ring affect the electronic distribution and the HOMO-LUMO energy gap. For instance, studies on related pyrazole carboxylate compounds have calculated this gap to be around 4.01 eV, indicating significant stability.

Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps. These maps illustrate the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) regions. This information is crucial for understanding intermolecular interactions and predicting how the molecule will interact with biological targets.

Table 1: Sample DFT Calculation Parameters for Pyrazole Derivatives

Parameter Value Description
Total Energy -7.28 au The total electronic energy of the optimized molecular structure.
HOMO-LUMO Gap 4.01 eV The energy difference between the highest occupied and lowest unoccupied molecular orbitals.

Note: Data is representative for a substituted pyrazole carboxylate system and serves as an illustrative example.

Computational methods are highly effective in predicting spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds.

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be derived. These predicted spectra are often compared with experimental data to confirm the proposed structure of ethyl 5-amino-1H-pyrazole-4-carboxylate and its analogues. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects and molecular dynamics, which are not always included in basic calculations.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). eurasianjournals.comnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies correspond to the absorption wavelengths (λmax), and the oscillator strengths correspond to the intensity of the absorption peaks. nih.gov For pyrazole derivatives, TD-DFT can predict how substitutions will shift the absorption maxima, providing valuable information for applications in materials science and medicinal chemistry where light-absorbing properties are important. eurasianjournals.com

Molecular Mechanics (MM) and Force Field Calculations

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecular systems. Unlike quantum chemical calculations, MM does not explicitly model electrons. Instead, it represents atoms as spheres and bonds as springs, with their behavior governed by a set of parameters known as a force field.

This approach is particularly useful for studying large systems and for exploring the conformational landscape of flexible molecules. For ethyl 5-amino-1H-pyrazole-4-carboxylate, MM and force field calculations can be used to:

Perform Conformational Analysis: Identify the most stable three-dimensional arrangements (conformations) of the molecule by calculating the potential energy of thousands of different geometries. This is important for understanding how the molecule might fit into a receptor's binding site.

Study Intermolecular Interactions: Simulate how the molecule interacts with other molecules, such as solvents or other pyrazole units in a crystal lattice.

Prepare for More Complex Simulations: The results of MM calculations, particularly the lowest energy conformation, are often used as the starting point for more computationally intensive DFT calculations or molecular dynamics simulations.

While specific MM studies on ethyl 5-amino-1H-pyrazole-4-carboxylate are not extensively detailed in the literature, the methodology is a foundational component of computational chemistry applied to pyrazole derivatives for exploring their dynamic behavior and conformational possibilities. bldpharm.com

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as ethyl 5-amino-1H-pyrazole-4-carboxylate) when bound to a second molecule (a receptor, typically a protein or enzyme). These studies are fundamental in drug discovery for identifying potential therapeutic targets and for designing more potent inhibitors.

Derivatives of 5-amino-1H-pyrazole have been the subject of numerous molecular docking studies to evaluate their binding efficiency against various biological targets, particularly protein kinases, which are often implicated in cancer.

For example, 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Docking studies for these compounds predict how they fit into the ATP-binding pocket of the FGFR enzyme. The results show key interactions, such as hydrogen bonds between the pyrazole core and hinge region residues of the kinase, which are crucial for inhibitory activity. Similarly, other pyrazole derivatives have been docked against the Epidermal Growth Factor Receptor (EGFR) to predict their binding affinity and selectivity. These studies help in prioritizing which compounds to synthesize and test based on their predicted binding efficiency.

Molecular docking not only predicts the binding pose but also estimates the binding affinity, often expressed as a binding energy or a scoring function. A lower binding energy typically indicates a more stable and favorable interaction.

Docking simulations for pyrazole derivatives identify specific amino acid residues within the target's active site that are crucial for binding. For instance, in studies targeting FGFR1, the amino group of the pyrazole scaffold often forms a key hydrogen bond with the backbone amide of residue Ala564 in the hinge region. The carboxamide portion can form additional hydrogen bonds, while other parts of the molecule may engage in hydrophobic interactions, further stabilizing the complex. The calculated binding energy helps to quantify the strength of these interactions and allows for the comparison of different derivatives to predict which modifications might lead to improved potency. These computational predictions are invaluable for structure-based drug design, guiding the synthesis of new molecules with enhanced therapeutic potential.

Table 2: Representative Molecular Docking Results for a 5-Amino-1H-Pyrazole Derivative

Target Protein Predicted Binding Energy (kcal/mol) Key Interacting Residues Type of Interaction
FGFR1 -8.5 Ala564, Glu562 Hydrogen Bonding
FGFR1 - Val492, Leu630 Hydrophobic Interaction

Note: This table is a composite illustration based on typical findings for pyrazole derivatives targeting protein kinases.

In Silico Evaluation of Molecular Properties

The molecular properties of ethyl 5-amino-1H-pyrazole-4-carboxylate have been evaluated through computational methods, providing key descriptors that help in understanding its chemical behavior. These descriptors, often calculated using quantitative structure-property relationship (QSPR) models, offer a theoretical estimation of the compound's characteristics.

A collection of computed molecular properties for ethyl 5-amino-1H-pyrazole-4-carboxylate is available through public chemical databases. nih.gov These properties are determined using computational algorithms and provide a valuable initial assessment of the molecule's behavior. For instance, the predicted octanol-water partition coefficient (XLogP3) of 0.6 suggests a degree of lipophilicity, which can influence its solubility and membrane permeability. nih.gov The presence of three hydrogen bond donors and four hydrogen bond acceptors indicates the potential for significant intermolecular interactions, which are crucial for its crystal packing and interactions with biological targets. nih.gov

The table below summarizes some of the key in silico evaluated molecular properties for the parent compound, ethyl 5-amino-1H-pyrazole-4-carboxylate.

Molecular PropertyComputed ValueReference
Molecular Weight155.15 g/mol nih.gov
XLogP30.6 nih.gov
Hydrogen Bond Donor Count3 nih.gov
Hydrogen Bond Acceptor Count4 nih.gov
Rotatable Bond Count2 nih.gov
Exact Mass155.069476538 Da nih.gov
Topological Polar Surface Area81 Ų nih.gov
Heavy Atom Count11 nih.gov
Complexity151 nih.gov

While these database-derived values are useful, more in-depth computational studies, such as those employing Density Functional Theory (DFT), are often performed on derivatives to elucidate electronic properties like HOMO-LUMO energy gaps, molecular electrostatic potential maps, and reactivity descriptors. For example, studies on other pyrazole derivatives have utilized these methods to predict their reactivity and potential for various applications.

Conformational Analysis and Energy Landscapes

A comprehensive understanding of the conformational flexibility of ethyl 5-amino-1H-pyrazole-4-carboxylate is essential for predicting its three-dimensional structure and how it might interact with other molecules. The molecule possesses two rotatable bonds: the C-C bond connecting the pyrazole ring to the carboxylate group and the C-O bond of the ethyl ester. Rotation around these bonds gives rise to different conformers with varying potential energies.

Detailed conformational analysis and the corresponding energy landscapes for the unsubstituted ethyl 5-amino-1H-pyrazole-4-carboxylate are not extensively reported in peer-reviewed literature. However, insights into its probable conformations can be gleaned from the crystal structures of its derivatives. For instance, in the crystal structure of ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, the pyrazole and benzene rings are significantly inclined to each other. researchgate.netnih.gov In another derivative, ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate, the pyrazole ring is observed to be coplanar with the amino and ethoxycarbonyl groups. researchgate.net These studies suggest that the planarity of the pyrazole-amino-carboxylate fragment is a likely low-energy conformation, potentially stabilized by intramolecular hydrogen bonding between the amino group and the carbonyl oxygen of the ester.

A theoretical conformational analysis would involve systematically rotating the dihedral angles of the rotatable bonds and calculating the potential energy of each resulting conformer. This process, known as a potential energy surface (PES) scan, would identify the global and local energy minima, corresponding to the most stable and metastable conformations, respectively. The energy barriers between these conformers would also be determined, providing information on the ease of interconversion. Such studies would be invaluable for understanding the molecule's dynamic behavior in different environments.

Medicinal Chemistry and Pharmacological Investigations of Ethyl 5 Amino 1h Pyrazole 4 Carboxylate Derivatives

Anticancer Activity and Mechanisms of Action

Derivatives of 5-aminopyrazole have demonstrated significant potential in the design of anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation. nih.govnih.gov

Inhibition of Kinases (e.g., p38MAPK, CDK, TRKA)

The ability of pyrazole (B372694) derivatives to function as kinase inhibitors is a key aspect of their anticancer potential. nih.gov Kinases are crucial regulators of cell signaling pathways, and their aberrant activation is a hallmark of many cancers. nih.gov

p38 MAP Kinase: 5-Aminopyrazole derivatives have been identified as inhibitors of p38 Mitogen-Activated Protein Kinase (p38MAPK), a key enzyme in cellular responses to stress and inflammation that is also implicated in cancer. nih.govresearchgate.net For instance, a highly specific and potent p38α kinase inhibitor featuring a 3-amino-1-phenyl-1H-pyrazole-4-carboxylic acid residue was identified from a large DNA-encoded small molecule library. researchgate.net

Cyclin-Dependent Kinases (CDKs): Certain pyrazole derivatives act as selective inhibitors of cyclin-dependent kinases, such as CDK12 and CDK13. One patented pyrazole derivative demonstrated IC₅₀ values of 9 nM and 5.8 nM against CDK12 and CDK13, respectively, acting as an irreversible inhibitor. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): A series of 5-amino-1H-pyrazole-4-carboxamide derivatives were developed as novel pan-FGFR covalent inhibitors. These compounds target both wild-type FGFRs and their gatekeeper mutants, which are responsible for drug resistance. The representative compound 10h showed potent biochemical activity against FGFR1, FGFR2, and FGFR3. nih.gov

Other Kinases: The pyrazole scaffold is integral to numerous other kinase inhibitors. Afuresertib, an Akt1 kinase inhibitor, was developed from a pyrazole-containing lead compound. mdpi.com Derivatives have also been developed as inhibitors of Janus kinases (JAK1, JAK2) and Tyrosine kinase 2 (Tyk2), which are involved in signaling pathways that drive the growth of certain cancers. mdpi.com

Table 1: Kinase Inhibitory Activity of Selected Pyrazole Derivatives

Compound/Derivative Class Target Kinase(s) Potency (IC₅₀) Reference
Pyrazole Derivative CDK12 9 nM nih.gov
Pyrazole Derivative CDK13 5.8 nM nih.gov
5-Amino-1H-pyrazole-4-carboxamide (10h ) FGFR1 46 nM nih.gov
5-Amino-1H-pyrazole-4-carboxamide (10h ) FGFR2 41 nM nih.gov
5-Amino-1H-pyrazole-4-carboxamide (10h ) FGFR3 99 nM nih.gov
5-Amino-1H-pyrazole-4-carboxamide (10h ) FGFR2 V564F mutant 62 nM nih.gov
Afuresertib Akt1 1.3 nM nih.gov

Cytotoxicity Against Various Cancer Cell Lines (e.g., EAC, HCT-29, MCF-7)

The anticancer potential of ethyl 5-amino-1H-pyrazole-4-carboxylate derivatives is further evidenced by their cytotoxic activity against a broad spectrum of human cancer cell lines. nih.gov

Colon Cancer: Derivatives have shown significant antiproliferative effects against colon cancer cell lines such as HCT-29 and HCT-15. nih.govnih.gov For example, the pyrazole derivative TOSIND strongly decreased the viability of HT-29 and MDA-MB-231 cells. nih.gov

Breast Cancer: In studies on human mammary gland adenocarcinoma cell lines, pyrazole derivatives displayed cell-specific cytotoxic effects. The derivative PYRIND reduced the viability of MCF-7 cells with an IC₅₀ of 39.7 µM, while TOSIND was highly effective against MDA-MB-231 cells, showing an IC₅₀ of 17.7 µM after 72 hours. nih.gov Another 5-aminopyrazole derivative demonstrated remarkable action against the SK-BR-3 breast cancer cell line. nih.gov

Other Cancer Cell Lines: The cytotoxic activity of these compounds extends to many other cancer types. One 5-aminopyrazole-4-carbonitrile derivative showed potent cytotoxicity with cell proliferation inhibition greater than 90% on NCI-H23 (non-small cell lung), SF-295 (CNS cancer), NCI/ADR-RES (ovarian cancer), and DU-145 (prostate cancer) cell lines. nih.gov Another derivative, 3-(5-Mercapto-1,3,4-oxadiazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile , revealed a very high cytotoxic activity against the IGROVI ovarian tumor cell line with a GI₅₀ value of 40 nM. nih.govresearchgate.net

Table 2: Cytotoxic Activity (IC₅₀/GI₅₀) of Selected Pyrazole Derivatives Against Cancer Cell Lines

Derivative Cell Line Cancer Type Potency (µM) Reference
PYRIND MCF-7 Breast 39.7 nih.gov
TOSIND MDA-MB-231 Breast 17.7 nih.gov
3-(5-Mercapto-1,3,4-oxadiazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile IGROVI Ovarian 0.04 nih.govresearchgate.net
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) HeLa Cervical 0.737 nih.gov
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) HT-29 Colon 1.194 nih.gov

Antiangiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Pyrazole derivatives have been investigated for their potential to inhibit this process. nih.gov The mechanism often involves inhibiting endothelial cell proliferation and the sprouting of new blood vessels. For example, a carbothioamide derivative demonstrated significant, dose-dependent inhibition of blood vessel growth in a rat aorta angiogenesis assay, with an IC₅₀ of 56.9 µg/mL. nih.gov This antiangiogenic activity was correlated with its antiproliferative effect on Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov The antioxidant properties of some of these compounds may also contribute to their antiangiogenic effects, as oxidative stress can promote neovascularization. nih.gov

Structure-Activity Relationships (SAR) in Anticancer Agents

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of ethyl 5-amino-1H-pyrazole-4-carboxylate derivatives.

Substitution on the Pyrazole Core: Research indicates that an unsubstituted C3 position on the pyrazole scaffold can be a key determinant for antiproliferative activity. nih.gov In a series of pyrazole-based aurone (B1235358) analogs, replacing a hydroxyl group with a carbamoyl (B1232498) group was found to be crucial for cytotoxic activity against human gastric adenocarcinoma cells. nih.gov

Substitution on Phenyl Rings: For 1,5-diphenylpyrazole derivatives, the nature and position of substituents on the phenyl rings significantly influence activity. The presence of a 4-cyano group was a common feature in a series of potent compounds. nih.govresearchgate.net In another study, the presence of an electron-releasing p-methyl group on the phenyl ring of a pyrazole nucleus enhanced anticancer activity. nih.gov

Attached Heterocyclic Systems: The type of heterocyclic ring system attached to the pyrazole core at position 3 dramatically affects cytotoxic properties. For example, linking a 5-mercapto-1,3,4-oxadiazole moiety resulted in very high cytotoxicity, while a 5-(phenylamino)-1,3,4-thiadiazole group led to lower activity. nih.govresearchgate.net

Anti-inflammatory and Analgesic Properties

Derivatives of ethyl 5-amino-1H-pyrazole-4-carboxylate are well-documented for their significant anti-inflammatory and analgesic activities, positioning them as promising alternatives to traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). researchgate.netnih.govresearchgate.net

In Vivo Evaluation Models (e.g., Acetic Acid Writhing Test, Carrageenan-Induced Paw Edema)

The anti-inflammatory and analgesic efficacy of these pyrazole derivatives is commonly assessed using established in vivo animal models.

Acetic Acid Writhing Test: This model is a standard method for evaluating peripheral analgesic activity. nih.gov Intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal contractions and stretching of hind limbs), and the analgesic effect of a test compound is measured by the reduction in the number of writhes. researchgate.netnih.gov In one study, a series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates were screened, with several compounds exhibiting significant analgesic activity, showing a high percentage of protection against writhing in mice. researchgate.net For instance, compound 3a from this series showed 69.47% inhibition of writhing. researchgate.net

Carrageenan-Induced Paw Edema: This is the most widely used model for screening acute anti-inflammatory drugs. inotiv.comcreative-biolabs.com Inflammation is induced by injecting a carrageenan solution into the sub-plantar region of a rat's hind paw, causing measurable edema (swelling). researchgate.netnih.gov The anti-inflammatory activity of a compound is determined by its ability to reduce this swelling over time compared to a control group. researchgate.net Several ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives have shown potent activity in this model. nih.gov In one study, compounds 3a, 3c, and 3d of a synthesized series demonstrated significant anti-inflammatory effects in the carrageenan-induced paw edema test in rats. researchgate.net

Table 3: In Vivo Anti-inflammatory and Analgesic Activity of Selected Pyrazole Derivatives

Compound Test Model Species Activity (% Inhibition) Standard Drug (% Inhibition) Reference
3a Acetic Acid Writhing Mice 69.47% Diclofenac Sodium (78.94%) researchgate.net
3c Acetic Acid Writhing Mice 66.31% Diclofenac Sodium (78.94%) researchgate.net
3d Acetic Acid Writhing Mice 68.42% Diclofenac Sodium (78.94%) researchgate.net
3a Carrageenan Paw Edema Rats 65.51% (at 3h) Diclofenac Sodium (75.86%) researchgate.net
3c Carrageenan Paw Edema Rats 62.06% (at 3h) Diclofenac Sodium (75.86%) researchgate.net
3d Carrageenan Paw Edema Rats 63.79% (at 3h) Diclofenac Sodium (75.86%) researchgate.net

Antimicrobial and Antifungal Activities

Derivatives of ethyl 5-amino-1H-pyrazole-4-carboxylate have demonstrated significant activity against a spectrum of microbial and fungal pathogens. nih.govacs.org These compounds represent a promising area of research in the quest for new antimicrobial agents.

Antibacterial Efficacy Against Specific Strains (e.g., Staphylococcus aureus, E. coli, B. subtilis)

Numerous studies have highlighted the potent antibacterial properties of pyrazole derivatives. For instance, coumarin-substituted pyrazole derivatives have shown notable activity against Staphylococcus aureus. mdpi.com Specifically, N,N-diphenyl hydrazone derivatives with fluoro-substitution on the coumarin (B35378) moiety were found to be potent inhibitors of both antibiotic-susceptible and -resistant strains of S. aureus. mdpi.com In contrast, derivatives with hydroxy substitutions showed diminished activity. mdpi.com Some aminoguanidine-derived 1,3-diphenyl pyrazoles have exhibited antibacterial activity against several bacterial strains, including E. coli, with MIC values as low as 1 μg/ml, which is more potent than the control drug moxifloxacin. nih.gov

One study reported that certain pyrazole-thiazole hybrids were effective against Micrococcus luteus with MIC/MBC values of 3.9/7.8 μg/ml. nih.gov Another study found that a series of pyrazole derivatives showed broad-spectrum activity against B. subtilis and S. aureus. researchgate.net However, it is important to note that some pyrazole derivatives have shown no inhibitory effect on Staphylococcus aureus. frontiersin.org

Table 1: Antibacterial Activity of Selected Pyrazole Derivatives

Compound/DerivativeBacterial StrainActivity (MIC/MBC/Inhibition Zone)Reference
Coumarin-substituted pyrazolesS. aureus (antibiotic-susceptible & -resistant)Potent inhibition mdpi.com
Aminoguanidine-derived 1,3-diphenyl pyrazolesE. coli 1924MIC = 1 μg/ml nih.gov
Pyrazole-thiazole hybridsMicrococcus luteusMIC/MBC = 3.9/7.8 μg/ml nih.gov
Various pyrazole derivativesB. subtilis, S. aureusBroad-spectrum inhibitory activity researchgate.net
Pyrazole derivatives and their Cu(II) complexesS. aureusNo inhibitory effect frontiersin.org

Antifungal Efficacy Against Specific Strains (e.g., Candida albicans, A. niger, A. flavus)

The antifungal potential of ethyl 5-amino-1H-pyrazole-4-carboxylate derivatives has been extensively investigated. A study evaluating twenty pyrazole compounds found that one derivative, compound 3b, was particularly effective against Aspergillus niger and Aspergillus flavus, with inhibition zone diameters of 32.0 mm and 30.0 mm, respectively. nih.gov This same compound demonstrated 100% antifungal activity at concentrations between 500 and 1000 μg/ml. nih.gov

Other research has shown that certain pyrazole derivatives exhibit good activity against Candida albicans. nih.govnih.gov For instance, some newly synthesized hydrazones, which were intended to be pyrazole derivatives, showed promising antifungal activity against several Candida species, including azole-resistant strains, with MIC99 values ranging from 16 to 32 μg/mL. bohrium.com Furthermore, novel 3,4-diaryl-1H-pyrazoles and 3,5-diaryl-1H-pyrazoles have demonstrated antifungal effects against Candida albicans SC5314. nih.gov

It is noteworthy that some pyrazole derivatives have also been reported to be active against Aspergillus flavus at concentrations ranging from 10 to 50 μg/mL. nih.gov

Table 2: Antifungal Activity of Selected Pyrazole Derivatives

Compound/DerivativeFungal StrainActivity (Inhibition Zone/MIC)Reference
Pyrazole compound 3bA. niger, A. flavus32.0 mm, 30.0 mm nih.gov
Pyrazole derivativesC. albicansGood activity nih.govnih.gov
Hydrazone derivativesCandida spp. (including azole-resistant strains)MIC99 = 16-32 μg/mL bohrium.com
3,4-diaryl-1H-pyrazoles and 3,5-diaryl-1H-pyrazolesC. albicans SC5314Antifungal effects nih.gov
Ethyl 4-amino-3-(4-chlorophenyl)-pyrazole-5-carboxylate derivativesA. flavusActive at 10-50 μg/mL nih.gov

Antibiofilm Activity

The ability of bacteria to form biofilms presents a significant challenge in treating infections. Research has shown that derivatives of ethyl 5-amino-1H-pyrazole-4-carboxylate can effectively inhibit biofilm formation. For instance, certain coumarin-substituted pyrazole derivatives have demonstrated significant antibiofilm activity against S. aureus. mdpi.com One of the most potent compounds inhibited biofilm formation by 85% at a concentration of 0.5 times its MIC. mdpi.com

In another study, 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H-pyrazoles showed significant inhibition of biofilm formation by multidrug-resistant Acinetobacter baumannii. nih.gov These pyrazoles demonstrated biofilm inhibition ranging from 86.6% to 95.6%. nih.gov

Antioxidant Activity

The antioxidant properties of ethyl 5-amino-1H-pyrazole-4-carboxylate derivatives have been a key area of investigation, with many studies demonstrating their potential to scavenge free radicals. nih.gov

Radical Scavenging Assays (e.g., DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the antioxidant activity of these compounds. nih.gov Studies have shown that the antioxidant activity of pyrazole derivatives is often attributed to the presence of an NH proton in the pyrazole moiety. researchgate.net

In one study, a series of 5-aminopyrazole derivatives were synthesized and tested for their radical scavenging activity. nih.gov The results indicated that derivatives with a 3-benzylidenecarbohydrazide pyrazole structure showed interesting in vitro radical scavenging properties. nih.gov Another study on pyrazole derivatives of medically relevant phenolic acids found that a derivative with a catechol moiety exhibited excellent radical scavenging activity. benthamdirect.com Furthermore, some curcumin-based pyrazole derivatives have been shown to possess radical scavenging properties, with one compound demonstrating better activity than curcumin (B1669340) in the DPPH assay. tandfonline.com

Enzyme Inhibition Studies

Derivatives of ethyl 5-amino-1H-pyrazole-4-carboxylate have been identified as inhibitors of various enzymes, highlighting their therapeutic potential. bohrium.com Pyrazole-containing compounds have been recognized for their inhibitory activity against enzymes such as cyclooxygenases, carbonic anhydrases, α-glycosidase, and cholinesterases. bohrium.com

For example, a study on pyrazole-based heterocyclic compounds found that some derivatives were selective inhibitors of urease, while another was a selective inhibitor of butyrylcholinesterase. researchgate.net Research on the impact of pyrazole derivatives on CYP2E1, an enzyme involved in drug metabolism, revealed that most of the tested pyrazoles acted as mixed cooperative inhibitors. nih.gov The fusion of a second ring to the pyrazole structure significantly enhanced the ability to inhibit CYP2E1 metabolism. nih.gov

Furthermore, newly synthesized 4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives have shown effective inhibitory profiles against human carbonic anhydrase (hCA) isoforms I and II. tandfonline.comtandfonline.com

Table 3: Enzyme Inhibition by Selected Pyrazole Derivatives

Compound/DerivativeEnzymeType of InhibitionReference
N,N-bis(3,5-dimethylpyrazol-1-ylmethyl) derivativesUreaseSelective inhibition researchgate.net
2-[bis(1,5-dimethyl-1H-pyrazol-3-ylmethyl)amino]ethan-1-olButyrylcholinesteraseSelective inhibition researchgate.net
Various pyrazole derivativesCYP2E1Mixed cooperative inhibition nih.gov
4,5-dihydro-1H-pyrazole-1-carbothioamide derivativeshCA I, hCA IIEffective inhibition tandfonline.comtandfonline.com

Inhibition of Plasmodium falciparum Dihydroorotate (B8406146) Dehydrogenase (PfDHODH)

Malaria, a devastating disease caused by Plasmodium parasites, remains a major global health concern, largely due to the rise of drug-resistant strains. researchgate.net Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the parasite's survival. acs.org This makes PfDHODH a clinically validated and attractive target for the development of new antimalarial drugs. acs.orgnih.gov

Derivatives of ethyl 5-amino-1H-pyrazole-4-carboxylate have been investigated as inhibitors of PfDHODH. researchgate.netnih.gov In the quest for more potent and selective inhibitors, researchers have employed structure-based drug design and computational tools like free energy perturbation (FEP+). nih.govacs.org These approaches have led to the discovery of pyrazole-based compounds with significant inhibitory activity against PfDHODH. nih.govacs.org

A notable strategy involved a scaffold hop from a pyrrole-based series to a pyrazole-based one, aiming to improve metabolic stability and pharmacokinetic profiles. nih.govacs.org For instance, replacing an unsubstituted pyrrole (B145914) with a methylpyrazole was a key step in developing more potent inhibitors. acs.org Further structural modifications, such as the creation of a pyrazolopyridinone core, were guided by computational modeling to maintain crucial hydrogen bond interactions with the enzyme's active site residues, like R265. acs.org

The substitution pattern on the pyrazole ring and the nature of the ester group have been shown to be critical for activity. For example, methyl substitution on the pyrazole was found to be essential for inhibitory action against PfDHODH. acs.org In one study, the replacement of an ethyl ester with an ethyl amide resulted in a significant loss of potency. acs.org

In silico evaluations of various regioisomeric 5- and 3-hydroxy-substituted alkyl 1-aryl-1H-pyrazole-4-carboxylates have shown promising binding potential within the active site of PfDHODH. nih.gov Subsequent synthesis and testing of these compounds revealed that some derivatives, such as 1-(naphthalene-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate, exhibited slightly better inhibition of PfDHODH than known inhibitors. nih.gov

Table 1: Examples of Pyrazole Derivatives as PfDHODH Inhibitors

CompoundModificationReported Activity
Pyrazolopyridinone analogue 5Core hop from pyrrole to pyrazolopyridinonePfDHODH IC₅₀ of 1.5 µM acs.org
1-(naphthalene-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylateAryl substitution~30% inhibition of PfDHODH nih.gov
Methyl (1S,3S,5R*)-1,5-dimethyl-7-oxo-3-phenyltetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylateTetrahydropyrazolo[1,2-a]pyrazole-1-carboxylateIC₅₀ = 2.9 ± 0.3 μM cabidigitallibrary.org

Other Reported Biological Activities

Beyond their antimalarial potential, derivatives of ethyl 5-amino-1H-pyrazole-4-carboxylate have been explored for other therapeutic applications.

The emergence of multidrug-resistant tuberculosis has necessitated the search for new antitubercular agents. While specific studies focusing solely on the tuberculostatic activity of ethyl 5-amino-1H-pyrazole-4-carboxylate derivatives are not detailed in the provided results, the broader class of pyrazole derivatives has been recognized for its potential antimicrobial properties, which can include activity against Mycobacterium tuberculosis.

The pyrazole nucleus is a key component in a variety of compounds exhibiting a broad spectrum of antiviral activities. nih.gov Pyrazole derivatives have shown inhibitory effects against a range of viruses, including coronaviruses like SARS-CoV-2 and MERS-CoV, as well as Newcastle disease virus (NDV). nih.govrsc.org

For instance, a series of hydroxyquinoline-pyrazole candidates demonstrated promising antiviral activity against several coronaviruses. rsc.org These compounds were synthesized through the condensation of a pyrazolylhydrazide derivative with 2-chloro-3-formylquinoline. rsc.org Their antiviral efficacy was evaluated through plaque reduction assays, and they showed potential as selective antiviral agents. rsc.org

In another study, newly synthesized pyrazole derivatives were evaluated for their ability to inhibit the haemagglutination induced by Newcastle disease virus, indicating their potential as antiviral agents against this poultry pathogen. nih.gov

The therapeutic potential of ethyl 5-amino-1H-pyrazole-4-carboxylate derivatives extends to the central nervous system. While specific research on the anti-obesity, antipsychotic, and antidepressant effects of these exact derivatives is not extensively covered in the search results, the broader family of pyrazole-containing compounds has been investigated for such activities. The diverse pharmacological profile of the pyrazole scaffold suggests that its derivatives could be tailored to interact with various receptors and enzymes in the central nervous system, warranting further investigation into these therapeutic areas.

Pharmacokinetic and Pharmacodynamic Considerations (Excluding Dosage/Administration)

The successful development of a drug candidate relies not only on its biological activity but also on its pharmacokinetic and pharmacodynamic properties.

Computational tools are frequently used in modern drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. These in silico methods help in identifying candidates with favorable drug-like properties early in the development process.

For pyrazole derivatives, including those based on the ethyl 5-amino-1H-pyrazole-4-carboxylate scaffold, ADMET predictions are crucial. For example, in the development of PfDHODH inhibitors, improving the absorption, distribution, metabolism, and excretion/pharmacokinetic (ADME/PK) properties was a key objective. nih.gov The lead compound from one study, DSM1465, demonstrated improved ADME/PK properties compared to its predecessor, supporting its potential for once-monthly chemoprevention. nih.gov

Similarly, pharmacokinetic modeling of hydroxyquinoline-pyrazole derivatives with antiviral activity indicated appropriate drug-likeness and bioavailability. rsc.org These predictions are vital for guiding the optimization of lead compounds to ensure they can reach their target in the body at therapeutic concentrations and have an acceptable safety profile.

Preclinical Efficacy in Animal Models (Excluding Dosage/Administration)

The therapeutic potential of derivatives of ethyl 5-amino-1H-pyrazole-4-carboxylate has been investigated in a variety of preclinical animal models, demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. These in vivo studies are crucial for validating the therapeutic promise of these compounds and guiding their further development.

Anti-inflammatory and Analgesic Activity

A number of studies have highlighted the significant anti-inflammatory and analgesic properties of pyrazole derivatives in rodent models. For instance, in a carrageenan-induced paw edema model in rats, a standard method for assessing acute inflammation, several newly synthesized pyrazole derivatives have shown considerable edema inhibition. nih.govjst.go.jp Some compounds exhibited anti-inflammatory activity comparable to or even better than the standard drug, celecoxib (B62257). nih.gov Specifically, one study reported that compound 6e showed a high percentage of edema inhibition, comparable to celecoxib at the 5-hour time point. nih.gov Another study found that four derivatives, 10a, 10e, 10f, and 10g , were potent in reducing inflammation in the carrageenan-induced rat paw edema model. nih.gov

The analgesic effects of these compounds have also been evaluated using models such as the acetic acid-induced writhing test in mice. ufg.brnih.gov This test induces a pain response that can be alleviated by analgesic compounds. Several pyrazole derivatives were found to significantly reduce the number of writhes, indicating their potential as pain relievers. ufg.brnih.gov For example, pyrazoline 2e was found to be more effective than pyrazoline 2d in inhibiting nociception in this model. nih.gov Furthermore, some N¹-substituted pyrazoles demonstrated good analgesic activity with up to 100% protection in certain tests. tandfonline.com The mechanism of action for the anti-inflammatory and analgesic effects of some derivatives has been linked to the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway and calcium channels. ufg.br

Antitumor Efficacy

The in vivo antitumor activity of ethyl 5-amino-1H-pyrazole-4-carboxylate derivatives has been demonstrated in various cancer models. One notable study validated the significant in vivo antitumor activity of compound 15e , a pyrazole-fused 23-hydroxybetulinic acid derivative, in both H22 liver cancer and B16 melanoma xenograft mouse models. nih.gov This suggests the potential of this class of compounds in treating solid tumors.

Another area of investigation has been the anti-angiogenic effects of these compounds, which is the ability to inhibit the formation of new blood vessels that tumors need to grow. Certain polysubstituted pyrazoles were investigated for their ability to inhibit neovascularization in a chorioallantoic membrane (CAM) model, which is a well-established method for studying angiogenesis. researchgate.net These studies suggest that substitution at the N-terminal in the pyrazole ring plays a key role in the antitumor and anti-angiogenic effects. researchgate.net

Compound/DerivativeAnimal ModelCondition StudiedKey Efficacy Findings
Compound 6e RatCarrageenan-induced paw edemaShowed edema inhibition percentage comparable to celecoxib. nih.gov
Derivatives 10a, 10e, 10f, 10g RatCarrageenan-induced paw edemaFound to be potent anti-inflammatory agents. nih.gov
Pyrazoline 2e MouseAcetic acid-induced writhingProved to be more effective in inhibiting nociception than pyrazoline 2d. nih.gov
N¹-substituted pyrazoles Not SpecifiedAnalgesia testsExhibited good analgesic activity with up to 100% protection. tandfonline.com
Compound 15e MouseH22 liver cancer and B16 melanoma xenograftsValidated significant in vivo antitumor activity. nih.gov
Polysubstituted Pyrazoles Not SpecifiedEhrlich ascites tumor (in-vivo), Chorioallantoic membrane (CAM) modelInvestigated for anti-angiogenic effects. researchgate.net

Applications in Advanced Materials and Other Scientific Fields

Use as Intermediates in Organic Synthesis for Complex Molecular Architectures

The polyfunctional nature of 5-aminopyrazole derivatives, such as ethyl 5-amino-1H-pyrazole-4-carboxylate, makes them highly valuable synthons in organic chemistry for constructing a wide array of complex molecular architectures. nih.gov These compounds possess three primary nucleophilic sites—the 1-NH and 5-NH2 groups, and the 4-CH position—which can react with various electrophiles through cyclization and cycloaddition reactions to form fused heterocyclic systems. nih.govnih.gov

This reactivity is extensively exploited for the synthesis of fused pyrazoles, which are of significant interest in medicinal chemistry and materials science. nih.gov For instance, ethyl 5-aminopyrazole-4-carboxylate derivatives can be cyclized with formamide to produce pyrazolo[3,4-d]pyrimidin-4-one structures. nih.gov These can be further modified, for example, through chlorination with phosphoryl chloride (POCl₃) to yield 4-chloro-pyrazolo[3,4-d]pyrimidine, a versatile intermediate for introducing other functional groups. nih.gov

The strategic use of this pyrazole (B372694) derivative allows for the construction of a variety of fused ring systems, demonstrating its importance as a foundational element in creating molecular diversity.

Fused Heterocyclic SystemSynthetic UtilityReference
Pyrazolo[3,4-d]pyrimidinesSynthesized via cyclization of ethyl 5-aminopyrazole-4-carboxylate with reagents like formamide. nih.gov
Pyrazolo[3,4-b]pyridinesConstructed from 5-aminopyrazole precursors through reactions with β-diketones. nih.gov
Pyrazolo[1,5-a]pyrimidinesFormed by condensing 5-aminopyrazole derivatives with β-ketoesters. nih.govresearchgate.net
Pyrazolo[5,1-c] nih.govresearchgate.netrsc.orgtriazinesDeveloped from 5-aminopyrazole synthons. nih.gov

Application in Dyestuffs and Pigments

Ethyl 5-amino-1H-pyrazole-4-carboxylate and its analogues are important intermediates in the preparation of commercially significant dyestuffs and pigments. rsc.orgavantorsciences.com The primary application in this area is in the synthesis of azo dyes. Azo dyes are characterized by the presence of an azo group (-N=N-) connecting aromatic rings, and they constitute the largest class of synthetic colorants.

The synthesis process typically involves a two-step reaction. First, the 5-amino group on the pyrazole ring is converted into a diazonium salt through a process called diazotization, which involves treatment with nitrous acid (generated from sodium nitrite and a strong acid). researchgate.netnih.gov In the second step, this highly reactive diazonium salt is coupled with an electron-rich aromatic compound, such as a phenol, naphthol, or an active methylene derivative, to form the final azo dye. researchgate.netarviatechnology.com The specific coupling component used determines the final color of the dye, which can range across the visible spectrum. nih.gov Research has demonstrated the synthesis of novel pyrazole azo dyes that exhibit good color properties suitable for use in paints and varnishes. researchgate.net

Dye TypeSynthesis PrecursorCoupling ComponentsResulting ColorsReference
Pyrazole Azo DyesEthyl 5-amino-3-methyl-1H-pyrazole-4-carboxylateActive methylene derivatives, phenols, naphtholsYellow, Red, Orange, Brown, Blue researchgate.netnih.govarviatechnology.com
Disperse DyesEthyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylateDiazotized aromatic amines (e.g., Ethyl 4-aminobenzoate)Yellow
PigmentsEthyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylateVarious diazo componentsRed

Potential in Environmental Applications (e.g., sensors, remediation)

The versatile chemistry of pyrazole derivatives has led to their exploration in environmental applications, particularly in the development of sensors for detecting pollutants and materials for environmental remediation. rsc.org

Sensors: Pyrazole-based compounds have shown significant promise as fluorescent chemosensors for the detection of heavy metal ions, which are major environmental pollutants. rsc.org These sensors are designed to exhibit a change in their fluorescence properties—either turning "on" (increasing intensity) or "off" (decreasing intensity)—upon selectively binding to a specific metal ion. nih.gov This high sensitivity and selectivity make them valuable tools for monitoring water quality. For example, pyrazole-based fluorescent sensors have been successfully developed for the detection of ions such as Zn²⁺, Cd²⁺, Fe³⁺, and Hg²⁺, with some sensors achieving very low limits of detection. nih.govrsc.org

Remediation: In the area of environmental remediation, pyrazole compounds are being used to create new adsorbent materials for the removal of toxic heavy metals from water. In one approach, pyrazole has been used to functionalize a phenol-formaldehyde resin. This creates a robust material with strategically positioned pyrazole units on its surface that can effectively bind and remove Cr(VI) ions from aqueous solutions. Such materials are attractive for water treatment applications due to their high removal efficiency and potential for regeneration and reuse. The increasing presence of pyrazole-based compounds from pharmaceuticals and agriculture in wastewater also drives research into effective removal and remediation technologies.

ApplicationMethodologyTarget PollutantKey FeatureReference
SensorsFluorescent ChemosensorsHeavy metal ions (Zn²⁺, Cd²⁺, Fe³⁺, Hg²⁺)High selectivity and sensitivity; "turn on" or "turn off" fluorescence response. nih.govrsc.org
RemediationAdsorbent MaterialsHeavy metal ions (Cr(VI))High removal efficiency and reusability of the adsorbent material.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.